molecular formula C23H27N3O4 B253721 2-(4-tert-butylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide

2-(4-tert-butylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide

Cat. No.: B253721
M. Wt: 409.5 g/mol
InChI Key: MVPUBKNRMDOYLL-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tert-butylphenoxy group and an isopropoxyphenyl-oxadiazolyl group linked through an acetamide moiety, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-tert-butylphenol with acetic anhydride to form 4-tert-butylphenoxyacetic acid. This intermediate is then reacted with 4-isopropoxyphenyl-1,2,5-oxadiazole-3-amine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce alcohols or amines

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylphenoxy)propanoic acid: Shares the tert-butylphenoxy group but differs in the acetamide moiety.

    4-tert-butylphenoxyacetic acid: Similar structure but lacks the oxadiazolyl group.

    4-isopropoxyphenyl-1,2,5-oxadiazole-3-amine: Contains the oxadiazolyl group but differs in the overall structure.

Uniqueness

2-(4-tert-butylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C23H27N3O4/c1-15(2)29-19-10-6-16(7-11-19)21-22(26-30-25-21)24-20(27)14-28-18-12-8-17(9-13-18)23(3,4)5/h6-13,15H,14H2,1-5H3,(H,24,26,27)

InChI Key

MVPUBKNRMDOYLL-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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